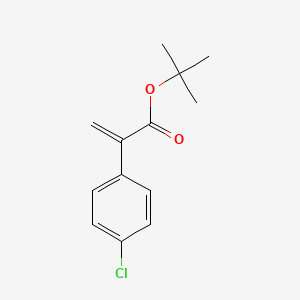
tert-Butyl 2-(4-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and an acrylate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of tert-Butyl 2-(4-chlorophenyl)acrylate typically involves the esterification of 2-(4-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
tert-Butyl 2-(4-chlorophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Polymerization: The acrylate moiety allows the compound to participate in polymerization reactions, forming polymers or copolymers with other monomers.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 2-(4-chlorophenyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies focusing on its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of tert-Butyl 2-(4-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of polymeric materials and drug delivery systems, where the compound can form stable linkages with other molecules.
The 4-chlorophenyl group can participate in aromatic substitution reactions, allowing the compound to interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
類似化合物との比較
tert-Butyl 2-(4-chlorophenyl)acrylate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Lacks the 4-chlorophenyl group, making it less reactive in aromatic substitution reactions.
2-(4-chlorophenyl)acrylic acid: Lacks the tert-butyl ester group, which affects its solubility and reactivity in esterification reactions.
Methyl 2-(4-chlorophenyl)acrylate: Similar structure but with a methyl ester group instead of a tert-butyl group, leading to differences in steric hindrance and reactivity.
The uniqueness of this compound lies in its combination of the tert-butyl ester and 4-chlorophenyl groups, which confer distinct chemical and physical properties that are valuable in various applications.
特性
分子式 |
C13H15ClO2 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
tert-butyl 2-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
InChIキー |
PZKWECKMEZYXPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















